molecular formula C17H18N2O2S B5704095 4-{[3-(benzylthio)propanoyl]amino}benzamide

4-{[3-(benzylthio)propanoyl]amino}benzamide

Cat. No. B5704095
M. Wt: 314.4 g/mol
InChI Key: JWMXAAXRAWRHFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(benzylthio)propanoyl]amino}benzamide, also known as BTPA, is a compound that has been widely used in scientific research due to its potential therapeutic properties.

Mechanism of Action

4-{[3-(benzylthio)propanoyl]amino}benzamide inhibits HDACs by binding to the active site of the enzyme, which prevents the deacetylation of histones. This leads to an increase in histone acetylation, which can result in changes in gene expression. 4-{[3-(benzylthio)propanoyl]amino}benzamide has also been shown to inhibit the activity of other enzymes, such as phosphodiesterases and sirtuins, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
4-{[3-(benzylthio)propanoyl]amino}benzamide has been shown to have anti-cancer effects in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to have anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis and colitis. In addition, 4-{[3-(benzylthio)propanoyl]amino}benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[3-(benzylthio)propanoyl]amino}benzamide in lab experiments is its potency as an HDAC inhibitor. It has been found to be more potent than other HDAC inhibitors such as trichostatin A and valproic acid. However, one limitation is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

For research include its use in combination with other drugs for cancer treatment and its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 4-{[3-(benzylthio)propanoyl]amino}benzamide involves the reaction of 4-aminobenzamide with 3-benzylthiopropanoic acid, which forms a peptide bond between the amino group of 4-aminobenzamide and the carboxylic acid group of 3-benzylthiopropanoic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as N,N-diisopropylethylamine (DIPEA). The resulting product is then purified by column chromatography to obtain pure 4-{[3-(benzylthio)propanoyl]amino}benzamide.

Scientific Research Applications

4-{[3-(benzylthio)propanoyl]amino}benzamide has been extensively studied for its potential therapeutic properties, specifically as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors have been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. 4-{[3-(benzylthio)propanoyl]amino}benzamide has been found to be a potent HDAC inhibitor, and its use in cancer treatment and neurodegenerative diseases is being explored.

properties

IUPAC Name

4-(3-benzylsulfanylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c18-17(21)14-6-8-15(9-7-14)19-16(20)10-11-22-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMXAAXRAWRHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Benzylsulfanylpropanoylamino)benzamide

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